molecular formula C16H24N2O3S B5529616 N-benzyl-N-ethyl-1-(methylsulfonyl)-3-piperidinecarboxamide

N-benzyl-N-ethyl-1-(methylsulfonyl)-3-piperidinecarboxamide

Cat. No. B5529616
M. Wt: 324.4 g/mol
InChI Key: COFYNTBLRSYEDL-UHFFFAOYSA-N
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Description

Piperidine derivatives are a significant class of compounds with various pharmaceutical applications. Their synthesis and functionalization have been a subject of extensive research due to their relevance in medicinal chemistry.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step chemical reactions, starting from basic piperidine or benzyl-piperidine frameworks. For instance, Sugimoto et al. (1990) described the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated their anti-acetylcholinesterase activity (Sugimoto et al., 1990).

Molecular Structure Analysis

Molecular structure analyses often involve computational methods like density functional theory (DFT) to predict the structure-activity relationships. Xiao et al. (2022) conducted a DFT study on benzenesulfonamide compounds with piperazine heterocycles, revealing insights into their molecular electrostatic potential and leading molecular orbital (Xiao et al., 2022).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including conjugate additions and cyclizations, to introduce functional groups that modulate their biological activities. For instance, Back et al. (2000) described a route to synthesize piperidines and related structures through cyclization of acetylenic sulfones with beta and gamma-chloroamines (Back et al., 2000).

properties

IUPAC Name

N-benzyl-N-ethyl-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-3-17(12-14-8-5-4-6-9-14)16(19)15-10-7-11-18(13-15)22(2,20)21/h4-6,8-9,15H,3,7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFYNTBLRSYEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-ethyl-1-(methylsulfonyl)piperidine-3-carboxamide

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